molecular formula C19H31BO3S B13136253 4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Cat. No.: B13136253
M. Wt: 350.3 g/mol
InChI Key: YLEYIZOPEOYCGU-UHFFFAOYSA-N
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Description

4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with an octyl group, a dioxaborolane moiety, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction, where thiophene is reacted with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through a borylation reaction. This involves the reaction of thiophene with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, where the thiophene derivative is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

    Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

    Coupling: Palladium catalysts (Pd(PPh3)4), bases (K2CO3, NaOH)

Major Products

    Oxidation: 4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

    Reduction: 4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-methanol

    Substitution: Various substituted thiophene derivatives

    Coupling: Biaryl compounds

Scientific Research Applications

4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the synthesis of conjugated polymers and organic semiconductors, which are essential components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of thiophene derivatives with biological macromolecules.

    Medicinal Chemistry: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the octyl and dioxaborolane substituents, making it less versatile in coupling reactions.

    4-Octylthiophene-2-carbaldehyde: Lacks the dioxaborolane moiety, limiting its use in Suzuki-Miyaura coupling reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde: Lacks the octyl group, affecting its solubility and electronic properties.

Uniqueness

4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is unique due to the combination of its octyl group, dioxaborolane moiety, and aldehyde functional group

Properties

Molecular Formula

C19H31BO3S

Molecular Weight

350.3 g/mol

IUPAC Name

4-octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C19H31BO3S/c1-6-7-8-9-10-11-12-15-13-16(14-21)24-17(15)20-22-18(2,3)19(4,5)23-20/h13-14H,6-12H2,1-5H3

InChI Key

YLEYIZOPEOYCGU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C=O)CCCCCCCC

Origin of Product

United States

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